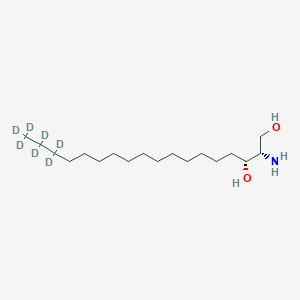
D-erythro-sphinganine-d7
描述
鞘氨醇-d7 (d180): 是一种氘代鞘氨醇,鞘脂中间体。它用作气相色谱法或液相色谱-质谱法定量鞘氨醇的内标。 鞘氨醇是神经酰胺和鞘氨醇的前体,它们是细胞信号传导和结构完整性的关键成分 .
作用机制
鞘氨醇-d7 (d18:0) 通过其作为神经酰胺和鞘氨醇前体的作用发挥作用。这些分子参与各种细胞过程,包括凋亡、细胞生长和分化。 鞘氨醇-1-磷酸,鞘氨醇的磷酸化形式,在细胞信号传导途径中充当信号分子 .
生化分析
Biochemical Properties
D-erythro-sphinganine-d7 is a precursor to ceramide and sphingosine . It is also a substrate of sphingosine kinases, which generate sphinganine-1-phosphate . This compound interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 鞘氨醇-d7 (d18:0) 是通过鞘氨醇的氘代合成。该过程涉及将氘原子掺入鞘氨醇分子中。 这可以通过各种化学反应来实现,包括在氘气存在下进行的催化氢化 .
工业生产方法: 鞘氨醇-d7 (d18:0) 的工业生产通常涉及大规模氘代过程。 这些过程针对高产率和高纯度进行了优化,确保最终产品满足作为分析应用中内标的严格要求 .
化学反应分析
反应类型: 鞘氨醇-d7 (d18:0) 经历几种类型的化学反应,包括:
氧化: 鞘氨醇可以被氧化形成鞘氨醇。
磷酸化: 鞘氨醇可以被鞘氨醇激酶磷酸化形成鞘氨醇-1-磷酸.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
磷酸化: 鞘氨醇激酶在三磷酸腺苷存在下用作催化剂.
主要产物:
氧化: 鞘氨醇。
磷酸化: 鞘氨醇-1-磷酸.
科学研究应用
化学: 鞘氨醇-d7 (d18:0) 用于在各种分析技术(包括气相色谱法和液相色谱-质谱法)中定量鞘氨醇的内标 .
生物学和医学: 鞘氨醇及其衍生物在细胞信号传导途径中起着重要作用。它们参与调节细胞生长、分化和凋亡。 鞘氨醇水平也与某些霉菌毒素和癌症有关 .
相似化合物的比较
类似化合物:
鞘氨醇: 另一种参与细胞信号传导的鞘脂中间体。
神经酰胺: 鞘脂代谢途径中的关键成分。
鞘氨醇-1-磷酸: 具有信号功能的鞘氨醇的磷酸化形式.
独特性: 鞘氨醇-d7 (d18:0) 的独特性在于它的氘代性质,这使其成为分析定量的理想内标。 它的稳定性和与非氘代鞘氨醇的相似性允许在各种研究应用中进行准确可靠的测量 .
属性
IUPAC Name |
(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-GEZFCKIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
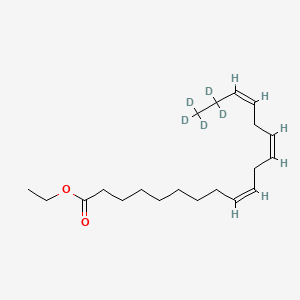
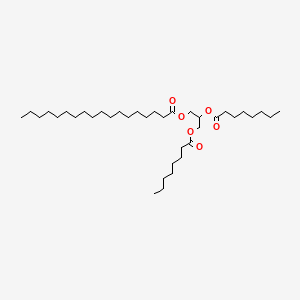
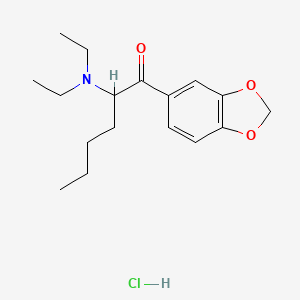
![N-[2-[[[(4-methoxyphenyl)amino]thioxomethyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide](/img/structure/B3026121.png)
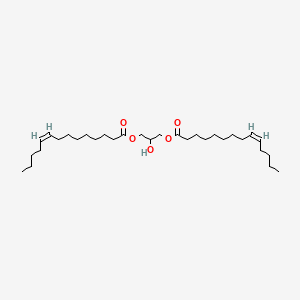
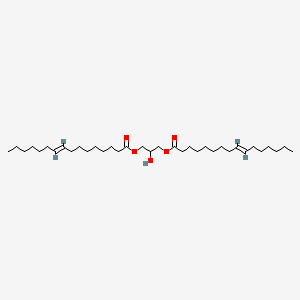

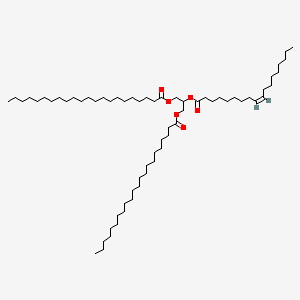
![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
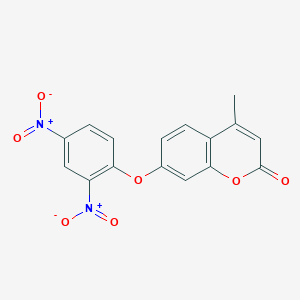
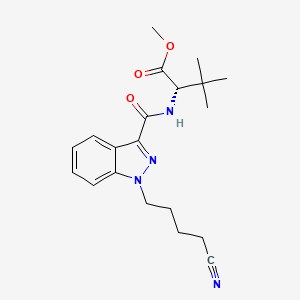
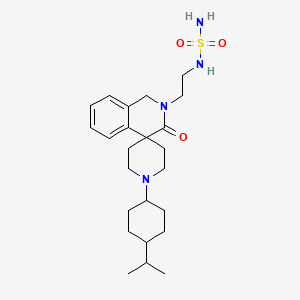
![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
